1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one
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Overview
Description
1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is a complex organic compound that features a benzodioxole ring, a pyridylcarbonyl group, and an anilino-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using pyridine-4-carboxylic acid chloride.
Coupling with Anilino-Propanone: The final step involves coupling the benzodioxole and pyridylcarbonyl intermediates with an anilino-propanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and pyridylcarbonyl groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(4-pyridyl)ethanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-pyridyl)propan-2-one
Comparison
Compared to similar compounds, 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is unique due to the presence of both the anilino and pyridylcarbonyl groups. This structural complexity may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one |
InChI |
InChI=1S/C22H18N2O4/c25-19(17-3-6-20-21(13-17)28-14-27-20)9-12-24-18-4-1-15(2-5-18)22(26)16-7-10-23-11-8-16/h1-8,10-11,13,24H,9,12,14H2 |
InChI Key |
HSZIZWGAYHSFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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